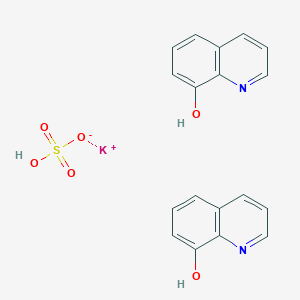
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is a chemical compound with the molecular formula C18H15KN2O6S. It is known for its multifaceted properties and is utilized in various scientific research applications. The compound is also referred to as potassium 8-hydroxyquinoline sulphate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-hydroxyquinolyl) sulphate, monopotassium salt typically involves the reaction of 8-hydroxyquinoline with potassium hydrogen sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: The compound can also participate in reduction reactions, where it is reduced by reducing agents.
Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinoline compounds .
Applications De Recherche Scientifique
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Employed in biological assays and studies involving metal ion chelation.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(8-hydroxyquinolyl) sulphate, monopotassium salt involves its ability to chelate metal ions. This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects. The compound targets specific molecular pathways, including those involved in oxidative stress and metal ion homeostasis .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A related compound with similar chelating properties.
8-Hydroxyquinoline sulphate: Another derivative with comparable applications.
Potassium 8-hydroxyquinoline sulphate: A closely related compound with similar chemical structure and properties.
Uniqueness: Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is unique due to its specific combination of 8-hydroxyquinoline units and the presence of a potassium ion. This unique structure enhances its chelating ability and broadens its range of applications compared to other similar compounds .
Propriétés
Numéro CAS |
15077-57-3 |
|---|---|
Formule moléculaire |
C18H15KN2O6S |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
potassium;hydrogen sulfate;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |
Clé InChI |
UBNZCPOURPEUMB-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
Key on ui other cas no. |
15077-57-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















